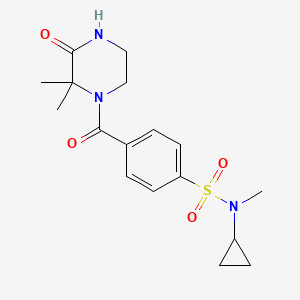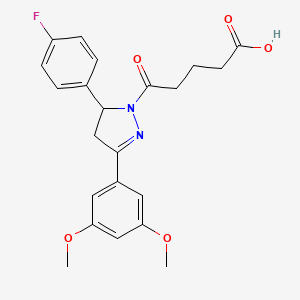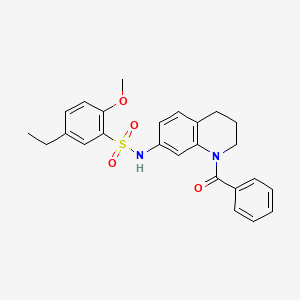
N-cyclopropyl-4-(2,2-dimethyl-3-oxopiperazine-1-carbonyl)-N-methylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-4-(2,2-dimethyl-3-oxopiperazine-1-carbonyl)-N-methylbenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group, a piperazine ring, and a sulfonamide group, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-(2,2-dimethyl-3-oxopiperazine-1-carbonyl)-N-methylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate diamines and carbonyl compounds under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinyl halides.
Sulfonamide Formation: The sulfonamide group is typically introduced through a reaction between a sulfonyl chloride and an amine, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclopropyl-4-(2,2-dimethyl-3-oxopiperazine-1-carbonyl)-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, an
Propiedades
IUPAC Name |
N-cyclopropyl-4-(2,2-dimethyl-3-oxopiperazine-1-carbonyl)-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-17(2)16(22)18-10-11-20(17)15(21)12-4-8-14(9-5-12)25(23,24)19(3)13-6-7-13/h4-5,8-9,13H,6-7,10-11H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZBMWLGXWMFEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({3-amino-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-5-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2594340.png)




![[5-(Morpholinomethyl)isoxazol-3-yl]methylamine](/img/structure/B2594346.png)


![N-(2-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2594353.png)
![3-(2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(3-methoxypropyl)propanamide](/img/structure/B2594355.png)
![[1-(Fluoromethyl)cyclobutyl]methanol](/img/structure/B2594356.png)
![[2-[Cyclohexyl(ethyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2594361.png)
![4-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2594362.png)
![7-oxa-3lambda6-thia-10-azaspiro[5.6]dodecane-3,3-dione hydrochloride](/img/structure/B2594363.png)
